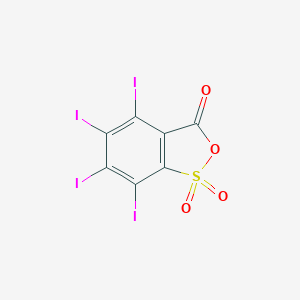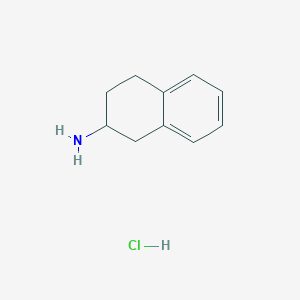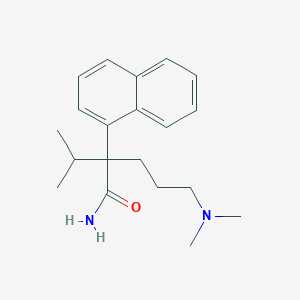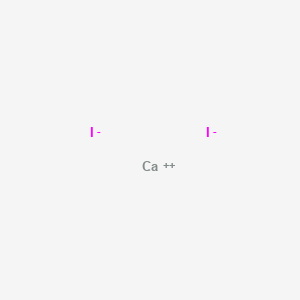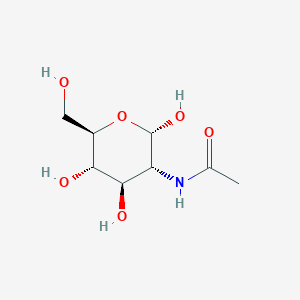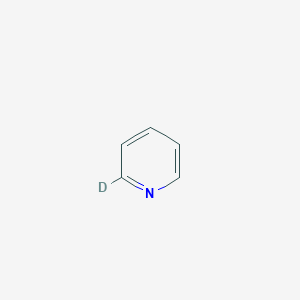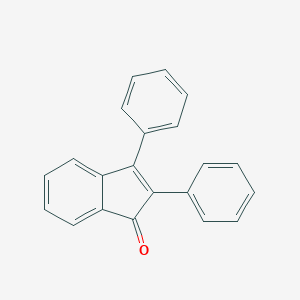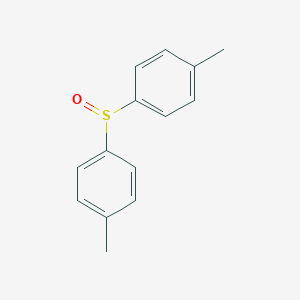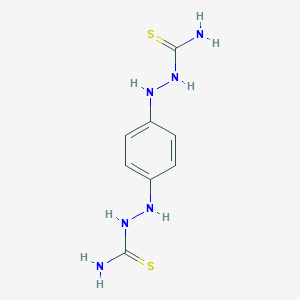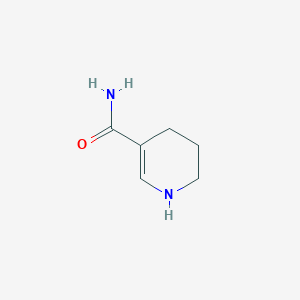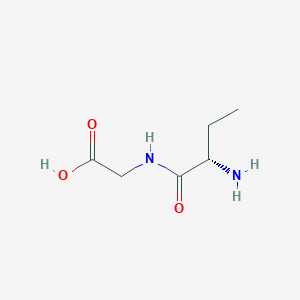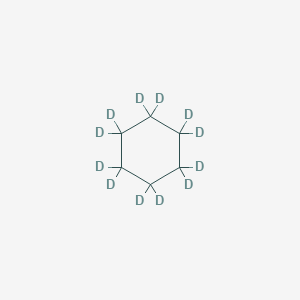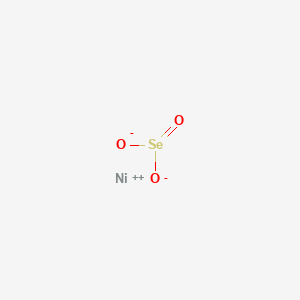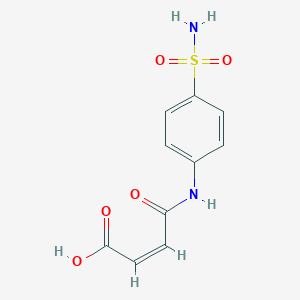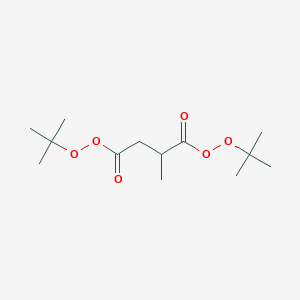
Di(tert-butyl) methyldiperoxysuccinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di(tert-butyl) methyldiperoxysuccinate, also known as DTBMPDS, is a peroxide compound widely used in scientific research for its ability to generate free radicals. This compound is synthesized through a multistep process and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
作用机制
Di(tert-butyl) methyldiperoxysuccinate generates free radicals through its decomposition into tert-butyl methyl radicals and peroxysuccinic acid. The tert-butyl methyl radicals are highly reactive and can react with other molecules to form new free radicals. The peroxysuccinic acid can also generate free radicals through its decomposition. These free radicals can then react with cellular components, leading to oxidative damage.
生化和生理效应
Di(tert-butyl) methyldiperoxysuccinate-induced oxidative stress has been shown to have a variety of biochemical and physiological effects. These include DNA damage, lipid peroxidation, protein oxidation, and alterations in cellular signaling pathways. These effects can lead to cell death, but they can also activate cellular defense mechanisms, such as the antioxidant defense system.
实验室实验的优点和局限性
Di(tert-butyl) methyldiperoxysuccinate is a useful tool for studying the mechanisms of oxidative damage and the antioxidant defense system. Its ability to generate free radicals in a controlled manner makes it a valuable tool for studying the effects of oxidative stress on cells and tissues. However, its explosive nature requires careful handling, and it can be difficult to control the concentration of free radicals generated.
未来方向
There are many potential future directions for research involving Di(tert-butyl) methyldiperoxysuccinate. One area of interest is the role of oxidative stress in aging and age-related diseases. Di(tert-butyl) methyldiperoxysuccinate could be used to study the effects of oxidative stress on aging and age-related diseases, such as Alzheimer's disease. Another area of interest is the development of new antioxidants and other compounds that can protect against oxidative damage. Di(tert-butyl) methyldiperoxysuccinate could be used to test the efficacy of these compounds in protecting against oxidative damage. Finally, Di(tert-butyl) methyldiperoxysuccinate could be used in the development of new therapies for diseases that involve oxidative stress, such as cancer and cardiovascular disease.
合成方法
Di(tert-butyl) methyldiperoxysuccinate is synthesized through a multistep process that involves the reaction of tert-butyl hydroperoxide with maleic anhydride to form tert-butyl peroxymaleate. This intermediate is then reacted with dimethyl sulfate to form Di(tert-butyl) methyldiperoxysuccinate. The synthesis of this compound requires careful handling due to its explosive nature.
科学研究应用
Di(tert-butyl) methyldiperoxysuccinate is widely used in scientific research as a source of free radicals. Free radicals are highly reactive molecules that can cause damage to cells and tissues but also play an important role in many biological processes. Di(tert-butyl) methyldiperoxysuccinate is commonly used to induce oxidative stress in cells and tissues, which is useful in studying the mechanisms of oxidative damage and the antioxidant defense system.
属性
CAS 编号 |
1931-61-9 |
|---|---|
产品名称 |
Di(tert-butyl) methyldiperoxysuccinate |
分子式 |
C13H24O6 |
分子量 |
276.33 g/mol |
IUPAC 名称 |
ditert-butyl 2-methylbutanediperoxoate |
InChI |
InChI=1S/C13H24O6/c1-9(11(15)17-19-13(5,6)7)8-10(14)16-18-12(2,3)4/h9H,8H2,1-7H3 |
InChI 键 |
VEOMCUUTIYXSLV-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)OOC(C)(C)C)C(=O)OOC(C)(C)C |
规范 SMILES |
CC(CC(=O)OOC(C)(C)C)C(=O)OOC(C)(C)C |
其他 CAS 编号 |
1931-61-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



